4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide
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Overview
Description
4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide is an organic compound with the molecular formula C4H5BrO3S It is a brominated derivative of tetrahydrothiophenone, characterized by the presence of a bromine atom and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide typically involves the bromination of tetrahydrothiophen-3-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The bromine atom and sulfone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1-dioxo-tetrahydrothiophen-3-ol: A hydroxylated derivative with similar reactivity but different solubility and stability properties.
4-Bromo-1,1-dioxo-tetrahydrothiophen-3-amine:
4-Bromo-1,1-dioxo-tetrahydrothiophen-3-carboxylic acid: A carboxylated derivative used in the synthesis of more complex molecules.
Uniqueness
4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide is unique due to its specific combination of a bromine atom and a sulfone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-bromo-1,1-dioxothiolan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO3S/c5-3-1-9(7,8)2-4(3)6/h3H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKANMDWXKNDXLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CS1(=O)=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454290 |
Source
|
Record name | 4-Bromo-1lambda~6~-thiolane-1,1,3-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143654-18-6 |
Source
|
Record name | 4-Bromo-1lambda~6~-thiolane-1,1,3-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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